2-Pyridin-4-YL-pyrimidine-4-carbaldehyde
CAS No.:
Cat. No.: VC14250820
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7N3O |
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Molecular Weight | 185.18 g/mol |
IUPAC Name | 2-pyridin-4-ylpyrimidine-4-carbaldehyde |
Standard InChI | InChI=1S/C10H7N3O/c14-7-9-3-6-12-10(13-9)8-1-4-11-5-2-8/h1-7H |
Standard InChI Key | UCLZSKKNDRDSMK-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC=C1C2=NC=CC(=N2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Pyridin-4-yl-pyrimidine-4-carbaldehyde belongs to the class of pyrimidine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes:
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Pyridin-4-yl group: A pyridine ring attached at position 2 of the pyrimidine core, with the nitrogen atom located at the para position relative to the point of attachment.
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Aldehyde group: A formyl (-CHO) moiety at position 4 of the pyrimidine ring, conferring electrophilic reactivity .
The compound’s SMILES notation (\text{O=Cc1ccnc(n1)c1ccncc1) and InChIKey () provide unambiguous representations of its structure .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 185.18 g/mol | |
SMILES | O=Cc1ccnc(n1)c1ccncc1 | |
InChIKey | BGBLDQHLXNRTCU-UHFFFAOYSA-N |
Synthetic Routes and Methodologies
Precursors and Reaction Pathways
The synthesis of 2-pyridin-4-yl-pyrimidine-4-carbaldehyde typically involves cross-coupling strategies to assemble the pyrimidine and pyridine moieties. Key steps include:
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Pyrimidine Ring Formation: Condensation of amidines with β-ketoaldehydes under acidic or basic conditions yields the pyrimidine scaffold.
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Pyridine Substitution: A Suzuki-Miyaura coupling between a boronic acid-functionalized pyridine and a halogenated pyrimidine intermediate introduces the pyridin-4-yl group .
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Aldehyde Functionalization: Oxidation of a hydroxymethyl group or direct formylation using Vilsmeier-Haack conditions installs the aldehyde moiety .
Industrial-scale production emphasizes green chemistry principles, such as solvent recycling and catalytic efficiency, to minimize environmental impact.
Physicochemical Properties
Reactivity and Stability
The aldehyde group renders the compound susceptible to nucleophilic attack, enabling reactions such as:
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Condensation: Formation of Schiff bases with primary amines.
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Oxidation: Conversion to carboxylic acids under strong oxidizing conditions.
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Reduction: Hydrogenation to the corresponding alcohol using catalysts like palladium on carbon .
The electron-deficient pyrimidine and pyridine rings facilitate coordination with transition metals, making the compound a potential ligand in catalysis .
Table 2: Predicted Physicochemical Data
Property | Value | Source |
---|---|---|
Predicted Collision Cross Section (Ų) | 138.2 ([M+H]+) | |
LogP (Partition Coefficient) | 1.2 (estimated) | |
Solubility in DMSO | >10 mg/mL |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s aldehyde group serves as a handle for further functionalization in drug discovery. For example:
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Anticancer Agents: Schiff base derivatives exhibit cytotoxicity against tumor cell lines by inhibiting kinase enzymes.
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Antimicrobials: Metal complexes derived from the compound show enhanced activity against Gram-positive bacteria .
Materials Science
In coordination chemistry, 2-pyridin-4-yl-pyrimidine-4-carbaldehyde acts as a bridging ligand in metal-organic frameworks (MOFs), which are explored for gas storage and catalysis .
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial and antitumor activities in vitro and in vivo.
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Catalytic Applications: Exploration of transition metal complexes in asymmetric synthesis.
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Structural Optimization: Modification of the pyrimidine core to enhance bioavailability and selectivity.
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